molecular formula C6H18Cl3N3 B1333404 1,4,7-Triazacyclononane trihydrochloride CAS No. 58966-93-1

1,4,7-Triazacyclononane trihydrochloride

Cat. No.: B1333404
CAS No.: 58966-93-1
M. Wt: 238.6 g/mol
InChI Key: HNPMVNQYFPWBKI-UHFFFAOYSA-N
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Description

1,4,7-Triazacyclononane trihydrochloride is a cyclic triamine compound with the chemical formula C6H15N3·3HCl. It is known for its high cation-binding selectivity and is often used as a ligand in coordination chemistry. The compound is derived from cyclononane by replacing three equidistant CH2 groups with NH groups, forming a macrocyclic structure. This compound is widely used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Triazacyclononane trihydrochloride can be synthesized through a multi-step process involving the reaction of diethylenetriamine with a sulfonylation agent to form a sulfonamidated intermediate. This intermediate is then cyclized using ethylene glycol ditosylate or ethylene dibromide, followed by the removal of protecting groups to yield the final product . The reaction conditions typically involve an aqueous medium with an inorganic base and an aprotic organic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Triazacyclononane trihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal carbonyls (e.g., Mo(CO)6, W(CO)6), oxidizing agents (e.g., hydrogen peroxide), and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

Major products formed from these reactions include metal complexes such as [κ3-1,4,7-Triazacyclononane]Mo(CO)3, [κ3-1,4,7-Triazacyclononane]WO3, and [κ3-1,4,7-Triazacyclononane]CuCl2 .

Comparison with Similar Compounds

1,4,7-Triazacyclononane trihydrochloride is unique due to its high cation-binding selectivity and stability as a ligand. Similar compounds include:

These compounds share similar macrocyclic structures but differ in their chemical properties and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

1,4,7-triazonane;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.3ClH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPMVNQYFPWBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCN1.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369319
Record name 1,4,7-Triazacyclononane trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58966-93-1
Record name 1,4,7-Triazacyclononane trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7-Triazacyclononane trihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,4,7-Triazacyclononane trihydrochloride interesting for materials science applications?

A1: this compound stands out due to its switchable dielectric properties, which originate from crystal-crystal phase transitions. [] This means the material can reversibly change its dielectric constant in response to external stimuli like temperature. This characteristic makes it a promising candidate for applications like sensors, actuators, and high-frequency devices.

Q2: What causes the switchable dielectric behavior in this compound?

A2: The switchable dielectric behavior arises from structural changes within the this compound crystal lattice during phase transitions. [] While the specific molecular rearrangements require further investigation, these changes influence the material's ability to polarize under an electric field, ultimately affecting its dielectric constant. Understanding these structural changes is key to tailoring materials with specific dielectric switching properties.

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